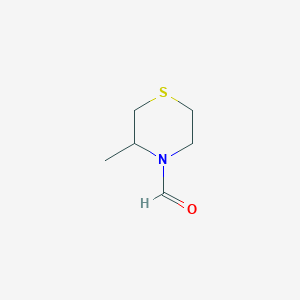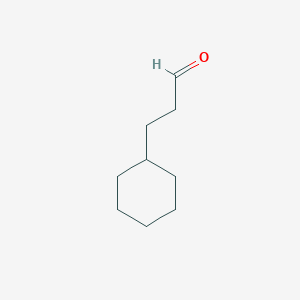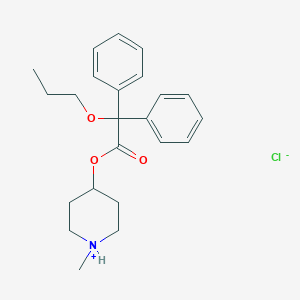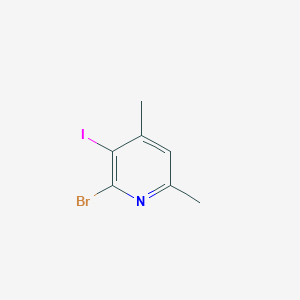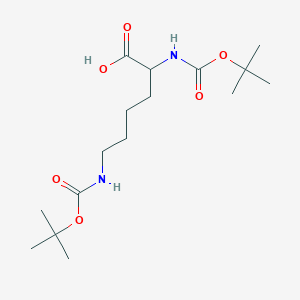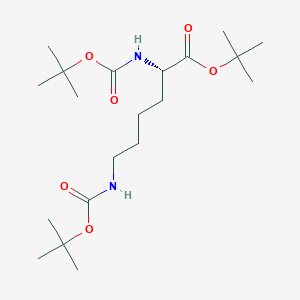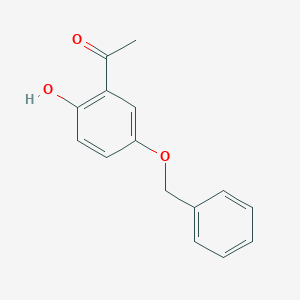
1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone
Descripción general
Descripción
“1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” is a chemical compound. It is an intermediate in the synthesis of Olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy .
Synthesis Analysis
The synthesis of compounds similar to “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” involves reactions such as the Claisen-Schmidt condensation, which is an important step in the formation of C–C bonds .Molecular Structure Analysis
The molecular structure of “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” can be analyzed using various techniques. For example, the structure of similar compounds has been established by elemental analysis, FT-IR, 1H NMR, 13C {1H} NMR, and mass spectral analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” can be inferred from similar compounds. For instance, “1-[2-(Benzyloxy)-5-bromo-4-methoxyphenyl]ethanone” has a molecular formula of C16H15BrO3, an average mass of 335.193 Da, and a monoisotopic mass of 334.020447 Da .Aplicaciones Científicas De Investigación
Synthesis of Xanthone Glucosides
This compound can be used in the synthesis of xanthone glucosides . Xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera. They have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .
Synthesis of Chalcones Derivatives
1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone can be used in the synthesis of novel chalcones derivatives . Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry .
Synthesis of Benzimidazole Molecules
This compound can be used in the synthesis of benzimidazole molecules . Benzimidazoles are considered a capable class of bioactive heterocyclic compounds with a wide range of biological activities .
Synthesis of Molybdenum Complexes
2-Hydroxy-5-benzyloxyacetophenone can be used in the synthesis of molybdenum complexes . These complexes have potential applications as oxidation catalysts and semiconductors .
Synthesis of Heterocyclic Compounds
Acetophenone, a related compound, has been utilized in the synthesis of many heterocyclic compounds . It is reasonable to assume that 2-Hydroxy-5-benzyloxyacetophenone could have similar applications.
Proteomics Research
2-Hydroxy-5-benzyloxyacetophenone is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Safety and Hazards
The safety data sheet for similar compounds suggests that they may be harmful if swallowed or inhaled, and they may cause skin and eye irritation . Therefore, it is advisable to handle “1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone” with care, using personal protective equipment and ensuring adequate ventilation.
Propiedades
IUPAC Name |
1-(2-hydroxy-5-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(16)14-9-13(7-8-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFHMZQSDSXTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512017 | |
| Record name | 1-[5-(Benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone | |
CAS RN |
30992-63-3 | |
| Record name | 1-[5-(Benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

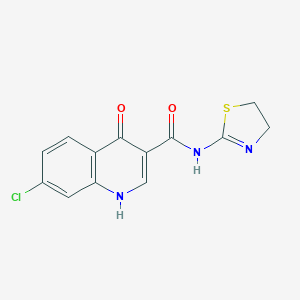
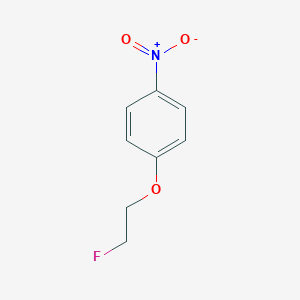


![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)

